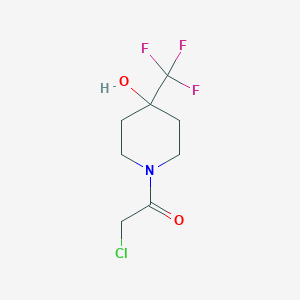

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Description

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (CAS: 1880378-05-1) is a chloroacetyl-substituted piperidine derivative with a molecular formula of C₈H₁₁ClF₃NO₂ and a molecular weight of 245.62 g/mol . Key structural features include:

- A piperidine ring substituted at the 4-position with both a hydroxy (-OH) and trifluoromethyl (-CF₃) group.

- A chloroacetyl (-CO-CH₂Cl) group attached to the piperidine nitrogen.

This compound is primarily used as a building block in medicinal chemistry, particularly for synthesizing molecules targeting central nervous system (CNS) disorders, anti-inflammatory agents, or enzyme inhibitors . The hydroxy group enhances solubility through hydrogen bonding, while the trifluoromethyl group increases lipophilicity, improving membrane permeability .

Properties

IUPAC Name |

2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF3NO2/c9-5-6(14)13-3-1-7(15,2-4-13)8(10,11)12/h15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRKYNBASHNIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound generally follows these key synthetic transformations:

- Introduction of the trifluoromethyl group at the 4-position of the piperidine ring.

- Hydroxylation at the same carbon to yield the 4-hydroxy-4-(trifluoromethyl) substitution pattern.

- N-acylation of the piperidine nitrogen with a chloroacetyl moiety to form the ethanone structure bearing a chlorine substituent.

The trifluoromethyl group is a critical functional group that imparts unique chemical and biological properties. Its introduction onto the piperidine ring can be achieved using several approaches:

Direct trifluoromethylation reagents : Recent advances in difluoromethylation and trifluoromethylation chemistry have provided reagents such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and bench-stable crystalline solids like XtalFluor-M®. These reagents enable the conversion of suitable precursors into trifluoromethylated compounds, although care must be taken due to their toxicity and handling challenges.

Stepwise synthesis via trifluoromethylated intermediates : A common approach is to start from a piperidine precursor and introduce the trifluoromethyl group through nucleophilic or electrophilic trifluoromethylation, followed by hydroxylation at the same carbon. This can be achieved by oxidation of tertiary amines or via halogenated intermediates that are subsequently substituted with hydroxyl groups.

N-Acylation with Chloroacetyl Chloride

The final step involves acylation of the piperidine nitrogen with chloroacetyl chloride to form the 2-chloro-1-ethanone moiety. This is a well-established reaction in synthetic organic chemistry:

- The piperidine nitrogen acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) to neutralize the released HCl.

- The reaction proceeds with high regioselectivity and yields the desired chloroacetamide derivative.

This method is supported by analogous synthetic routes described in the literature for related compounds, such as the synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide derivatives, where chloroacetyl chloride is used to acylate amine functionalities.

Representative Synthetic Route

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Piperidine functionalization | Starting from 4-piperidone or similar | Formation of 4-hydroxy-4-(trifluoromethyl)piperidine intermediate via trifluoromethylation and hydroxylation |

| 2. N-Acylation | Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., DCM), 0-25°C | Formation of 2-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one |

Detailed Research Findings and Notes

Trifluoromethylation Techniques : The choice of trifluoromethylation reagent and conditions significantly affects yield and selectivity. Bench-stable reagents like XtalFluor-M® offer safer handling and broader substrate scope compared to gaseous sulfur tetrafluoride derivatives.

Hydroxylation : The 4-hydroxy substitution on the piperidine ring can be introduced by oxidation of a suitable precursor or by nucleophilic substitution on a halogenated intermediate. Control of stereochemistry at this center may be necessary depending on the desired isomer.

Acylation Efficiency : The reaction with chloroacetyl chloride is generally high yielding and straightforward but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.

Purification : The final product is typically purified by crystallization or chromatographic techniques to ensure high purity suitable for further applications.

Summary Table of Key Preparation Steps

This synthesis approach is consistent with known methodologies for preparing trifluoromethylated piperidine derivatives bearing chloroacetyl groups, as reflected in patent literature and peer-reviewed synthetic studies. The integration of modern trifluoromethylation reagents and classical acylation chemistry provides an efficient and reliable route to this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Glycine Transporter Inhibition

One of the primary applications of 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors have garnered attention for their potential in treating schizophrenia and other neuropsychiatric disorders.

Recent studies indicate that compounds designed based on this structure exhibit significant inhibitory activity against GlyT1, leading to enhanced glycine levels in the synaptic cleft, which may contribute to improved cognitive functions and reduced symptoms associated with schizophrenia .

Case Study: Efficacy in Rodent Models

A notable study demonstrated that derivatives of this compound showed promising results in rodent models for schizophrenia. The compound exhibited an IC value of 1.8 nM, indicating potent inhibitory activity against the GlyT1 transporter without causing adverse central nervous system effects .

Neuropharmacological Research

2. Potential Treatment for Neurological Disorders

The modulation of glycine levels through GlyT1 inhibition has implications beyond schizophrenia. Research suggests that enhancing glycinergic transmission could be beneficial in conditions such as anxiety disorders, depression, and even neurodegenerative diseases like Alzheimer's disease .

Case Study: Neuroprotective Effects

In a series of experiments involving neuroprotective assays, compounds similar to this compound demonstrated the ability to protect neuronal cells from excitotoxicity induced by glutamate, suggesting a broader therapeutic potential in neuroprotection .

Synthesis and Development

3. Synthesis Pathways

The synthesis of this compound involves several steps starting from readily available precursors. The introduction of trifluoromethyl groups is crucial for enhancing the compound's biological activity and solubility.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Bioactivity

(a) Piperidine vs. Piperazine Rings

- Piperidine (target compound) offers a single nitrogen site, favoring interactions with hydrophobic pockets in enzymes or receptors.

(b) Substituent Effects

- Trifluoromethyl (-CF₃) : Present in the target compound and ’s pyridine analog. This group enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs .

- Hydroxy (-OH) : In the target and , this group improves solubility but may increase susceptibility to glucuronidation, reducing half-life .

- Chloroacetyl (-CO-CH₂Cl) : A reactive electrophilic site enabling covalent bond formation with nucleophilic residues (e.g., cysteine in enzymes). This feature is shared across analogs but requires careful optimization to avoid off-target effects .

(a) Therapeutic Potential

- The target compound’s CF₃ and -OH groups make it suitable for CNS drug candidates , as seen in related piperidine-based analgesics () .

- ’s piperazine derivative, with a fluoromethoxyphenyl group, may target serotonin or dopamine receptors due to structural similarity to known psychotropics .

(b) Limitations

- Metabolic Instability : Hydroxy groups (e.g., target compound, ) are prone to phase II metabolism, necessitating prodrug strategies .

Biological Activity

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring with hydroxy and trifluoromethyl substitutions, which contribute to its chemical reactivity and biological properties.

The synthesis of this compound typically involves the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with 2-chloroethanoyl chloride. The reaction is conducted in an inert solvent such as dichloromethane, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction. This method yields a compound characterized by its chloroethanone moiety, which can undergo various chemical transformations including nucleophilic substitution and oxidation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroethanone moiety acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor function, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations. In particular, compounds with similar structural motifs have demonstrated significant activity against mycobacterial infections, indicating potential applications in treating resistant strains .

Case Studies

A recent case study examined the compound's effects on Mycobacterium abscessus, revealing a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents. The selectivity index was found to be high, suggesting low toxicity to human cells while effectively targeting bacterial cells .

Additionally, compounds structurally related to this compound have been studied for their ability to inhibit specific transport proteins involved in mycobacterial cell wall synthesis, further supporting the potential therapeutic applications of this class of compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(4-hydroxy-4-(methyl)piperidin-1-yl)ethan-1-one | Methyl group instead of trifluoromethyl | Moderate antimicrobial activity |

| 2-Chloro-1-(4-hydroxy-4-(phenyl)piperidin-1-yl)ethan-1-one | Phenyl substitution | Lower lipophilicity; reduced potency |

| This compound | Trifluoromethyl group | Enhanced lipophilicity; higher metabolic stability |

The presence of the trifluoromethyl group in this compound is particularly noteworthy as it enhances lipophilicity and metabolic stability compared to its analogs, making it a valuable candidate in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one?

- Methodological Answer : A common approach involves coupling 4-hydroxy-4-(trifluoromethyl)piperidine with a chloroacetyl precursor. For example, intermediates like 2-chloro-1-(piperidin-1-yl)ethan-1-one can be synthesized via nucleophilic substitution using chloroacetyl chloride and piperidine derivatives in a polar aprotic solvent (e.g., DMF) with catalytic KI to enhance reactivity . Purification typically employs column chromatography or recrystallization. Validate the product via -NMR (piperidine protons at δ 1.5–3.5 ppm) and LC-MS (monitoring molecular ion [M+H]+).

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, particularly for verifying the stereochemistry of the piperidine ring and chloro-ketone orientation. For example, analogous piperidine derivatives have been crystallized and analyzed using Cu-Kα radiation (λ = 1.54178 Å) to confirm bond lengths and angles . Complementary techniques include -NMR (carbonyl carbon at ~200 ppm) and FT-IR (C=O stretch at ~1700 cm).

Q. What are the key stability considerations during storage?

- Methodological Answer : The compound is sensitive to moisture and light due to the reactive chloro-ketone group. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) for peaks corresponding to hydrolysis byproducts (e.g., 4-hydroxy-4-(trifluoromethyl)piperidine). Evidence from similar chloro-acetylphenols suggests a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence the compound’s reactivity?

- Methodological Answer : The trifluoromethyl and hydroxyl groups at C4 of the piperidine ring affect electronic and steric properties. For SAR studies, synthesize analogs by replacing -CF with -CH, -F, or -Cl, and evaluate reactivity via kinetic studies (e.g., nucleophilic substitution rates with thiols). DFT calculations (B3LYP/6-31G*) can predict charge distribution, showing that -CF increases electrophilicity at the carbonyl carbon . Compare experimental data with computational models to validate trends.

Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). For fungicidal activity comparisons, standardize protocols using microbroth dilution (CLSI M38-A2) and control for lipophilicity (logP via shake-flask method). A patent on piperidine-based fungicides highlights EC variations (0.5–50 µM) depending on substituent electronegativity . Cross-reference IC data with structural analogs (e.g., fluorinated phenyl derivatives ) to identify key pharmacophores.

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters. For example, vary temperature (20–80°C), solvent (DMF vs. THF), and catalyst (KI concentration 0.1–5 mol%). Response surface methodology (RSM) can identify ideal conditions. Evidence from similar syntheses achieved 85% yield at 60°C in DMF with 2 mol% KI . Scale-up requires quenching excess chloroacetyl chloride with ice-cold NaHCO to minimize side reactions.

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., fungal CYP51 enzymes). For mechanistic insights, perform -NMR to track fluorine interactions in binding pockets. Molecular dynamics simulations (AMBER force field) can model ligand-protein stability, as demonstrated for related trifluoromethyl-piperidine derivatives .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.